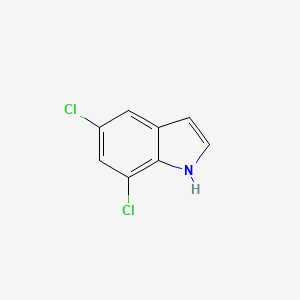

5,7-Dichlor-1H-indol

Übersicht

Beschreibung

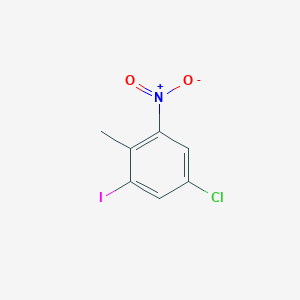

5,7-Dichloro-1H-indole (5,7-DCI) is a heterocyclic organic compound which belongs to the class of indole derivatives. It is a colorless to white solid with a molecular weight of 203.0 g/mol. It has a melting point of 80-81 °C and a boiling point of 246-247 °C. 5,7-DCI is mainly used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the research of medicinal chemistry and biochemistry.

Wirkmechanismus

Target of Action

5,7-Dichloro-1H-indole, a derivative of indole, is known to have significant biological activity. Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 5,7-Dichloro-1H-indole may also interact with various targets in the body.

Mode of Action

It is known that indole derivatives can interact with their targets, leading to various biological effects . Therefore, it can be inferred that 5,7-Dichloro-1H-indole may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5,7-Dichloro-1H-indole may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 5,7-Dichloro-1H-indole may have a variety of effects at the molecular and cellular level.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5,7-dichloro-1H-indole in laboratory experiments include its relatively low cost and its ability to interact with proteins and other molecules through hydrogen bonding and other non-covalent interactions. The limitations of using 5,7-dichloro-1H-indole include its limited availability and its potential to affect the metabolism of drugs.

Zukünftige Richtungen

For research involving 5,7-dichloro-1H-indole include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and biochemistry. In addition, research should focus on the development of new synthesis methods for 5,7-dichloro-1H-indole, as well as the development of new methods for its use in laboratory experiments. Finally, research should focus on the potential applications of 5,7-dichloro-1H-indole in the pharmaceutical industry and other industries.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

5,7-Dichlorindol wurde als biologisch aktive Verbindung mit potenziellen Anwendungen in der Krebsbehandlung identifiziert. Seine Rolle in der Zellbiologie und als Bestandteil in ausgewählten Alkaloiden macht es zu einem Kandidaten für die Entwicklung von Behandlungen, die auf Krebszellen abzielen . Die Verbreitung der Indoleinheit in biologisch potenten, natürlich vorkommenden Verbindungen unterstreicht ihre Bedeutung in der pharmazeutischen Chemie.

Antibakterielle Eigenschaften

Die antimikrobiellen Eigenschaften von Indolderivaten, einschließlich 5,7-Dichlorindol, sind gut dokumentiert. Diese Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Mikroben untersucht und bieten einen Weg für neue Antibiotika . Ihre Fähigkeit, verschiedene Arten von Störungen im menschlichen Körper zu behandeln, hat in den letzten Jahren zunehmend Aufmerksamkeit erregt.

Biotechnologische Produktion

Indolderivate sind wertvoll für ihre biotechnologischen Produktionsmöglichkeiten. Fortschritte in diesem Bereich haben zur Entwicklung von mikrobiellen Zellfabriken geführt, die Indol in halogenierte und oxygenierte Derivate umwandeln können, die Anwendungen in der Aroma-, Duftstoff- und als natürliche Farbstoffe mit therapeutischem Potenzial haben .

Signalmolekül in der mikrobiellen Kommunikation

5,7-Dichlorindol kann aus Indol gewonnen werden, das als Signalmolekül in der mikrobiellen Kommunikation, insbesondere im Quorum Sensing, wirkt. Dieser Prozess ist entscheidend für die Anpassung und das Überleben von Bakterien in verschiedenen ökologischen Nischen .

Pharmazeutische Chemie

In der pharmazeutischen Chemie werden substituierte Indole aufgrund ihrer hoch affinen Bindung an viele Rezeptoren als „privilegierte Strukturen“ betrachtet. Die strukturelle Vielseitigkeit von 5,7-Dichlorindol ermöglicht die Herstellung einer Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen .

Spektrum der biologischen Aktivität

Das Spektrum der biologischen Aktivitäten, das von Indolderivaten gezeigt wird, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative und antidiabetische Eigenschaften, macht 5,7-Dichlorindol zu einer interessanten Verbindung für die Synthese einer Vielzahl von Derivaten mit potenziellen gesundheitlichen Vorteilen .

Eigenschaften

IUPAC Name |

5,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGKZFMRYKCMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459032 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4792-72-7 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 5,7-dichloroindole derivatives in plant biology?

A1: Research has shown that derivatives of 5,7-dichloroindole, specifically 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl2-2-IPA), exhibit interesting effects on plant growth. The (S)-(+)-enantiomer of 5,7-Cl2-2-IPA displays weak auxin activity, meaning it can mimic the effects of the plant hormone auxin, which regulates growth and development. Conversely, the (R)-(−)-enantiomer acts as an antiauxin, inhibiting the effects of auxin. [] This discovery suggests that modifications to the 5,7-dichloroindole structure can lead to compounds with potential applications in regulating plant growth.

Q2: How does the structure of 5,7-dichloroindole derivatives relate to their antiauxin activity?

A2: Studies comparing 5,7-Cl2-2-IPA with another antiauxin, 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl2-IIBA), shed light on structure-activity relationships. The presence of an (R)-methyl group in 5,7-Cl2-IIBA appears crucial for its potent antiauxin activity. [] This suggests that specific stereochemical features within the molecule dictate its interaction with biological targets involved in auxin signaling pathways.

Q3: Can 5,7-dichloroindole be used as a starting material for synthesizing more complex indole derivatives?

A3: Yes, 5,7-dichloroindole serves as a versatile building block for synthesizing diverse indole compounds. Researchers have developed efficient synthetic routes, such as a three-step process utilizing palladium-catalyzed reactions. This method allows for the sequential introduction of various substituents at specific positions on the indole ring system, enabling the creation of a library of 2,5,7-trisubstituted indoles. [] These diverse derivatives hold potential for various applications, including pharmaceutical development.

Q4: Are there any studies investigating the binding interactions of 5,7-dichloroindole derivatives with specific enzymes?

A4: While limited information is available specifically on 5,7-dichloroindole, research has explored the interaction of a closely related derivative, 3-(carboxymethyl)-5,7-dichloro-1H-indole-2-carboxylic acid, with Trypanosoma cruzi farnesyl pyrophosphate synthase (TcFPPS). [] This enzyme plays a crucial role in the parasite's isoprenoid biosynthesis pathway. While the specific details of the binding interaction are not elaborated upon in the abstract, this research highlights the potential of 5,7-dichloroindole derivatives as starting points for developing new antiparasitic drugs.

Q5: Is there structural information available for 5,7-dichloroindole or its derivatives?

A5: Yes, structural data is available for 5,7-dichloro-1H-indole-2,3-dione, a derivative of 5,7-dichloroindole. X-ray crystallography studies revealed that this compound exists as a nearly planar molecule in its solid state. Interestingly, it forms dimers through hydrogen bonding interactions involving the nitrogen and oxygen atoms. [] Such structural insights are valuable for understanding the physical and chemical properties of these compounds and can guide further research on their interactions with biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)